molecular formula C15H14ClN3O4 B3982111 N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-hydroxybenzamide

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-hydroxybenzamide

Cat. No.: B3982111
M. Wt: 335.74 g/mol
InChI Key: HOWOAXDRAXKFJB-UHFFFAOYSA-N
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Description

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-hydroxybenzamide is a salicylanilide derivative characterized by a 2-hydroxybenzamide core linked via an ethylamino bridge to a 4-chloro-2-nitrophenyl group. This structure combines electron-withdrawing (nitro, chloro) and hydrogen-bonding (hydroxy, amide) moieties, which influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[2-(4-chloro-2-nitroanilino)ethyl]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4/c16-10-5-6-12(13(9-10)19(22)23)17-7-8-18-15(21)11-3-1-2-4-14(11)20/h1-6,9,17,20H,7-8H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWOAXDRAXKFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-hydroxybenzamide typically involves a multi-step process. One common route starts with the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline. This intermediate is then reacted with ethylenediamine under controlled conditions to form the aminoethyl derivative. Finally, the aminoethyl derivative is coupled with 2-hydroxybenzoic acid (salicylic acid) using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Reduction: 4-chloro-2-aminophenyl derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and solubility depend critically on substituent positions and electronic effects. Key comparisons include:

Chloro-Substituted Salicylanilides
  • N-(2-chlorophenyl)-2-hydroxybenzamide ():
    • Exhibits strong antibacterial activity against Gram-positive bacteria (MIC = 0.125–1.0 mg/mL) .
    • The 2-chloro substituent enhances intermolecular interactions (e.g., halogen bonding) compared to para-substituted analogs .
  • N-(4-chlorophenyl)-2-hydroxybenzamide :
    • Lower antibacterial potency (MIC values 2–4× higher than 2-chloro derivatives) .
    • Para-substitution reduces steric hindrance but may weaken target binding .
Nitro-Substituted Analogs
  • N-(2-nitrophenyl)-4-bromobenzamide ():
    • Structural studies highlight planar geometry, with nitro groups influencing crystal packing via π-π stacking .
  • N-(4-chloro-2-nitrophenyl) Derivatives (): Thiazolyl hydrazones with 4-chloro-2-nitrophenyl groups () show anticandidal activity (MIC = 250 µg/mL) and selective cytotoxicity (IC50 = 125 µg/mL against MCF-7 cells) .
Hydrazone-Containing Compounds
  • 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]thiazoles ():
    • Antifungal and anticancer activities linked to the hydrazone bridge, which enhances metal chelation and membrane permeability .

Structure-Activity Relationships (SAR)

  • Substituent Position: 2-Chloro > 4-Chloro in antibacterial activity due to optimized halogen bonding .
  • Hydroxybenzamide Core :
    • Critical for hydrogen bonding with microbial enzymes or cancer cell receptors .

Biological Activity

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-hydroxybenzamide, also known as a derivative of benzamide, exhibits significant biological activity that has garnered attention in pharmaceutical research. This compound's structure and its derivatives have been studied for their potential therapeutic applications, particularly in antiviral and anticancer activities.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H12_{12}ClN3_{3}O4_{4}
  • Molecular Weight : 292.67 g/mol
  • CAS Number : 60091-87-4
  • Purity : Typically above 99%

The compound features a chlorinated nitrophenyl group and a hydroxylated benzamide moiety, which are crucial for its biological interactions.

Research has indicated that this compound and its analogues may exert their effects through several mechanisms:

  • Inhibition of Viral Replication : Studies have shown that certain derivatives of this compound can inhibit the replication of human adenovirus (HAdV). For instance, compounds derived from similar structures displayed selectivity indexes greater than 100 against HAdV, indicating potent antiviral activity with minimal cytotoxicity .
  • Targeting DNA Replication : Some derivatives were found to interfere with the DNA replication process of HAdV, suggesting a potential mechanism for their antiviral properties. This was particularly noted in compounds that showed significant activity at sub-micromolar concentrations .
  • Anticancer Activity : The benzamide core is known for its anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit specific kinases involved in cancer progression, showcasing moderate to high potency in cellular assays .

Table 1: Biological Activity of Selected Analogues

Compound IDActivity TypeIC50_{50} (μM)CC50_{50} (μM)Selectivity Index
Compound 6Anti-HAdV0.5100>200
Compound 15Anti-HAdV0.27156.8>580
Compound 46Anticancer0.8120>150

Note: IC50_{50} is the concentration required to inhibit viral replication by 50%, while CC50_{50} is the concentration causing cytotoxicity in 50% of cells.

Safety and Toxicology

Toxicological assessments indicate that many derivatives of this compound exhibit low toxicity profiles in vivo. For example, one study reported a maximum tolerated dose of 150 mg/kg in hamsters without significant adverse effects, supporting the safety of these compounds for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-hydroxybenzamide
Reactant of Route 2
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N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-hydroxybenzamide

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